Propargyl alcohol
Overview
Description
Propargyl alcohol, also known as prop-2-yn-1-ol, is an organic compound with the molecular formula C3H4O. It is the simplest stable alcohol containing an alkyne functional group. This compound is a colorless viscous liquid that is miscible with water and most polar organic solvents .
Mechanism of Action
Target of Action
Propargyl alcohol is a versatile compound used in various industrial and pharmaceutical fields . Its primary targets are metal surfaces, where it acts as a corrosion inhibitor . It also targets various organic compounds in chemical synthesis, serving as a key building block for complex molecules .
Mode of Action
This compound interacts with its targets in several ways. As a corrosion inhibitor, it adsorbs onto the metal surface, creating a thin film that acts as a barrier between the metal and corrosive agents such as water, oxygen, and salts . This protective layer significantly reduces the rate of anodic and cathodic reactions involved in the corrosion process .
In organic synthesis, this compound undergoes various reactions. For instance, it undergoes electrophilic halogenations leading to α-haloenones, β-haloenones, and mixed β,β-dihaloenones . It also undergoes the Meyer–Schuster rearrangement, leading to α,β-unsaturated carbonyl compounds .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its role in organic synthesis. The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leads to α,β-unsaturated carbonyl compounds . Electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are also notable .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It’s known that this compound is miscible with water and most polar organic solvents , which suggests it could have good bioavailability if used in pharmaceutical applications.
Result of Action
The results of this compound’s action are diverse, depending on its application. As a corrosion inhibitor, it extends the lifespan of metal parts and equipment . In organic synthesis, it enables the construction of complex molecular structures essential in drug development .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor can be affected by the presence of corrosive agents . In organic synthesis, reaction conditions such as temperature and the presence of catalysts can significantly influence the outcomes . It’s also noted that this compound should be stored in a cool, ventilated place away from heat sources .
Biochemical Analysis
Biochemical Properties
Propargyl alcohol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. This compound can inhibit these enzymes, affecting the metabolism of other compounds . Additionally, it has been shown to interact with catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen . This interaction can lead to the formation of propargyl aldehyde, a metabolite of this compound .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been found to be cytotoxic, causing cell death in certain cell lines . This cytotoxicity is likely due to its ability to disrupt cellular metabolism and induce oxidative stress. This compound can also affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as cytochrome P450 and catalase . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and lead to cell death . This compound can also undergo oxidation to form propargyl aldehyde, which can further react with cellular nucleophiles and cause cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions but can degrade when exposed to heat or strong bases . Over time, this compound can polymerize, especially when heated or treated with a base . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and oxidative stress, while at higher doses, it can be highly toxic and cause significant damage to organs such as the liver and kidneys . The oral LD50 (lethal dose for 50% of the population) for rats is reported to be between 35-110 mg/kg body weight . High doses of this compound can lead to symptoms such as apathy, shortness of breath, and bleeding in internal organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes to form propargyl aldehyde . This aldehyde can further undergo oxidation to form propargylic acid . The metabolism of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to be taken up by cells through passive diffusion due to its small size and polarity . Once inside the cell, it can interact with various transporters and binding proteins that affect its localization and accumulation . This compound can also form complexes with metal ions, which can influence its distribution within the cell .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It is known to localize in the cytoplasm and can interact with various cellular components . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles within the cell . This localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl alcohol can be synthesized through several methods:
Copper-Catalyzed Addition of Formaldehyde to Acetylene: This method is a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Dehydrochlorination of 3-Chloro-2-Propen-1-Ol: This method involves the use of sodium hydroxide (NaOH) to dehydrochlorinate 3-chloro-2-propen-1-ol.
Addition of Terminal Alkynes to Aldehydes: This method uses catalytic amounts of metals and ligands, such as zinc (II) salt and chiral ligands, to add terminal alkynes to aldehydes.
Industrial Production Methods: The industrial production of this compound primarily involves the copper-catalyzed addition of formaldehyde to acetylene .
Chemical Reactions Analysis
Propargyl alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propynal or propargylic acid.
Rearrangement Reactions: Secondary and tertiary substituted propargylic alcohols undergo catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds via the Meyer–Schuster rearrangement.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the alkyne functional group plays a crucial role.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Rearrangement: Catalysts such as ruthenium (Ru) and palladium (Pd) are often used.
Substitution: Lewis acids, transition metals, and Brønsted acids are commonly employed.
Major Products:
Oxidation: Propynal, propargylic acid.
Rearrangement: α,β-unsaturated carbonyl compounds.
Substitution: Various substituted alkenes and alkynes
Scientific Research Applications
Propargyl alcohol has a wide range of applications in scientific research:
Biology: this compound derivatives are used in the study of enzyme inhibition and protein modification.
Industry: this compound is used as a corrosion inhibitor, solvent stabilizer, and electroplating brightener additive
Comparison with Similar Compounds
Propargyl alcohol can be compared with other similar compounds such as:
Allyl Alcohol: Unlike this compound, allyl alcohol contains an alkene functional group.
Propyl Alcohol: Propyl alcohol is a fully saturated alcohol with no alkyne or alkene functional groups.
Butyn-1-ol: Similar to this compound, butyn-1-ol contains an alkyne functional group but has a longer carbon chain.
This compound’s unique combination of an alkyne functional group and alcohol makes it highly versatile and reactive, distinguishing it from other alcohols.
Properties
IUPAC Name |
prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDSBUOJIPERQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O, Array | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30306-19-5 | |
Record name | 2-Propyn-1-ol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30306-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5021883 | |
Record name | Propargyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propargyl alcohol appears as a clear colorless liquid with a geranium-like odor. Flash point 97 °F. Vapors are heavier than air. Used to make other chemicals, as a corrosion inhibitor and a soil fumigant., Liquid, Colorless to straw-colored liquid with a mild, geranium odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with a mild, geranium odor. | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propyn-1-ol | |
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Record name | Propargyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/608 | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | PROPARGYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/61 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
236.5 °F at 760 mmHg (NTP, 1992), 114-115 °C at 760 mm Hg; 100 °C at 490.3 mm Hg; 70 °C at 147.6 mm Hg; 20 °C at 11.6 mm Hg, 114 °C, 236.5 °F, 237 °F | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |
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Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPARGYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/61 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
91 °F (NTP, 1992), 97 °F, 97 °F (36 °C) (Open cup), 33 °C c.c., 97 °F (open cup), (oc) 97 °F | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPARGYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPARGYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/61 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Miscible with benzene, chloroform, ethanol, 1,2-dichloroethane, ether, acetone, dioxane, tetrahydrofuran, pyridine; moderately sol in carbon tetrachloride, IMMISCIBLE WITH ALIPHATIC HYDROCARBONS, Miscible with water, Solubility in water: miscible, Miscible | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.9485 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9715 at 20 °C/4 °C, Relative density (water = 1): 0.97, 0.9485, 0.97 | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPARGYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPARGYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/61 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 1.93 | |
Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
12 mmHg (NIOSH, 2023), 15.6 [mmHg], 15.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.54, 12 mmHg | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propargyl alcohol | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
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Record name | PROPARGYL ALCOHOL | |
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Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
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Color/Form |
Colorless liquid, Colorless to straw-colored liquid | |
CAS No. |
107-19-7 | |
Record name | PROPARGYL ALCOHOL | |
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Record name | Propargyl alcohol | |
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Record name | Propargyl alcohol | |
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Record name | PROPARGYL ALCOHOL | |
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Record name | Propargyl alcohol | |
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Record name | 2-Propyn-1-ol | |
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Record name | Propargyl alcohol | |
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Record name | Prop-2-yn-1-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.157 | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E920VF499L | |
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Record name | PROPARGYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |
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Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPARGYL ALCOHOL | |
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URL | https://www.osha.gov/chemicaldata/61 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | 2-Propyn-1-ol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UK4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-54 °F (NTP, 1992), -48 to -52 °C, -48 - -52 °C, -62 °F | |
Record name | PROPARGYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1379 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPARGYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |
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Record name | PROPARGYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPARGYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/61 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propargyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is propargyl alcohol and what makes it chemically interesting?
A1: this compound (2-propyn-1-ol) is a versatile building block in organic synthesis due to its unique structure, featuring both an alcohol and an alkyne functional group. This bifunctional nature allows for diverse chemical transformations, making it particularly valuable for constructing complex molecules.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C3H4O and a molecular weight of 56.06 g/mol.
Q3: How can the structure of this compound be confirmed?
A3: The structure of this compound can be confirmed using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: This technique can identify the presence of the alcohol (-OH) and alkyne (C≡C) functional groups based on their characteristic absorption bands. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide detailed information about the number and types of hydrogen and carbon atoms in the molecule, confirming its structure. [, ]
Q4: What are the main applications of this compound in organic synthesis?
A4: this compound has found extensive use in the synthesis of:
- Heterocycles: It acts as a key precursor in synthesizing various heterocyclic compounds, including benzopyrans, oxazoles, thiazoles, indenols, methylenetetrahydrofurans, and oxazolidinones. [, , , , , , ]
- Natural products: Its versatility has been exploited in the total synthesis of natural products and other complex molecules. [, ]
- Polymers: It can be used as a co-initiator in ring-opening polymerization reactions to create polymers with terminal alkyne groups, like alkynyl-terminated poly(L-lactide). []
Q5: How does this compound participate in the Nicholas reaction?
A5: Propargyl alcohols are important substrates in the Nicholas reaction, which involves the following steps:
Q6: How does the structure of this compound influence enantioselectivity in the Nicholas reaction?
A6: The enantioselectivity of the Nicholas reaction using chiral propargyl alcohols is influenced by the substituents on the aromatic ring. Electron-donating groups generally decrease enantioselectivity, while electron-withdrawing groups enhance it. The C-2 substituent on the aromatic ring plays a particularly significant role in determining the enantiomeric excess of the final product. []
Q7: How does this compound react with zeolites?
A7: Despite their relatively weak acidity, zeolites can generate and stabilize delocalized carbocations from propargyl alcohols on their surface under mild conditions. This unique ability stems from the zeolite acting as a soft macroanion, effectively stabilizing the positive charge of the carbocation and enabling further reactions with various nucleophiles like amides, thioamides, and phenols. []
Q8: How does this compound interact with metal catalysts?
A8: this compound demonstrates diverse reactivity with metal catalysts, leading to various valuable transformations. For example:
- Palladium catalysis: this compound undergoes Sonogashira coupling with aryl halides, followed by isomerization to form chalcones. [] It can also be coupled with enol triflates under palladium catalysis for subsequent reactions with Grignard reagents, leading to the formation of complex molecules. []
- Rhenium catalysis: Rhenium-oxo complexes can catalyze the regioselective coupling of propargyl alcohols and allylsilanes, forming sp3-carbon-sp3-carbon bonds without the need for pre-activation of the alcohol. []
- Ruthenium catalysis: Ruthenium complexes enable various reactions with propargyl alcohols, including dimerization to form hydroxybenzocyclobutenes, [] annulation reactions with benzamides to form isoindolinones, [] and deoxygenation-oxidative annulation with phthalazinones/pyridazinones to form cinnoline-fused diones. []
- Gold catalysis: Gold catalysts, particularly in combination with molybdenum catalysts, facilitate the rapid 1,3-rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds. []
Q9: What computational studies have been performed on this compound?
A9: Computational chemistry plays a vital role in understanding the reactivity and properties of this compound. Various computational studies have been conducted, including:
- Ab initio calculations: These calculations help explore the potential energy surfaces involved in the thermal decomposition of this compound, providing insights into the reaction mechanism and predicting rate constants. []
- Density functional theory (DFT) calculations: DFT calculations have been used to investigate the mechanisms of various reactions involving this compound, such as carboxylative cyclization with CO2 mediated by N-heterocyclic olefins (NHOs) or N-heterocyclic carbenes (NHCs). [, ] These calculations provide valuable information about the reaction pathway, transition states, and the influence of different catalysts on reaction outcomes.
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